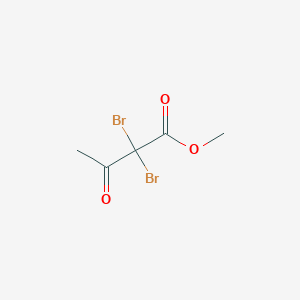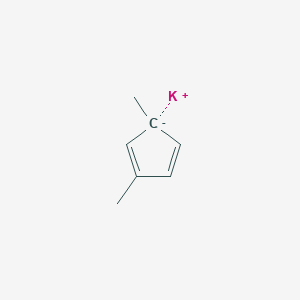![molecular formula C12H20Ge B14331428 2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene CAS No. 105191-70-6](/img/structure/B14331428.png)
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene is an organogermanium compound characterized by its unique spiro structure. This compound is of interest due to its potential applications in organometallic chemistry and materials science. The presence of germanium in its structure imparts unique properties that differentiate it from other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene typically involves the reaction of germanium tetrachloride with 2,3-dimethyl-1,3-butadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The spiro structure allows for substitution reactions, particularly at the germanium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and other germanium oxides.
Reduction: Germanium hydrides.
Substitution: Various substituted germanium compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds.
Materials Science: Investigated for its potential in creating novel materials with unique electronic properties.
Biology and Medicine: Studied for its potential biological activity and as a component in drug design.
Wirkmechanismus
The mechanism of action of 2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene involves its interaction with various molecular targets. The germanium center can form bonds with other elements, facilitating various chemical reactions. The spiro structure allows for unique interactions with biological molecules, potentially leading to biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene: Similar structure but with fewer methyl groups.
2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene: Silicon analog with similar properties but different reactivity.
Uniqueness
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene is unique due to the presence of germanium, which imparts distinct electronic properties and reactivity compared to its silicon analogs. The tetramethyl substitution also enhances its stability and reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
105191-70-6 |
|---|---|
Molekularformel |
C12H20Ge |
Molekulargewicht |
236.92 g/mol |
IUPAC-Name |
2,3,7,8-tetramethyl-5-germaspiro[4.4]nona-2,7-diene |
InChI |
InChI=1S/C12H20Ge/c1-9-5-13(6-10(9)2)7-11(3)12(4)8-13/h5-8H2,1-4H3 |
InChI-Schlüssel |
FZQIBEHCFAQKLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C[Ge]2(C1)CC(=C(C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)


![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
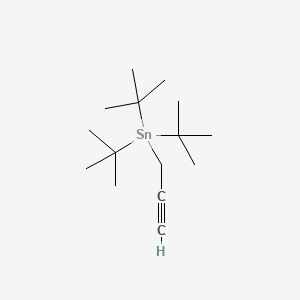
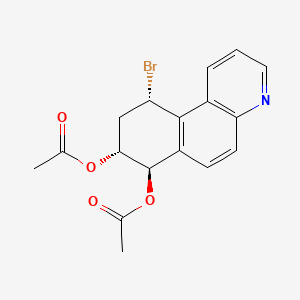
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
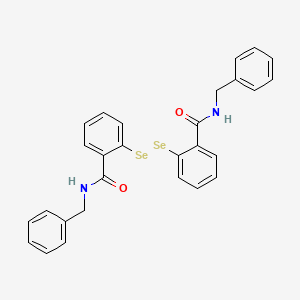
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
